molecular formula C10H9BrN2O2 B13659581 Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Cat. No.: B13659581
M. Wt: 269.09 g/mol
InChI Key: NWVQILOWXABUBW-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a versatile chemical intermediate primarily valued in medicinal chemistry for the development of novel therapeutic agents. Its core structure is based on the pyrrolo[2,3-b]pyridine scaffold, a privileged framework in drug discovery known to exhibit a broad spectrum of biological activities. This compound is strategically functionalized with a bromine atom at the 5-position and an ester group at the 6-position, making it an ideal substrate for further synthetic elaboration via cross-coupling reactions and functional group transformations. Research indicates that derivatives of the pyrrolo[2,3-b]pyridine core have been investigated as potent inhibitors of human neutrophil elastase (HNE), a serine protease implicated in chronic inflammatory respiratory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis . Furthermore, this scaffold is a key component in compounds under investigation as checkpoint kinase 1 (CHK1) inhibitors for potential use in cancer therapy . Beyond pharmaceuticals, the pyrrolo[2,3-b]pyridine structure is also being explored in the field of materials science, particularly as a building block for donor-acceptor-type semiconducting small molecules in organic electronics . As such, this reagent offers researchers a critical starting point for innovative programs in drug discovery and advanced materials development. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-7(11)5-6-3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)

InChI Key

NWVQILOWXABUBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C=CNC2=N1)Br

Origin of Product

United States

Preparation Methods

Bromination of Pyrrolo[2,3-b]pyridine Precursors

The selective bromination at the 5-position is commonly achieved using brominating agents such as:

  • Bromine (Br₂) in organic solvents like chloroform at low temperatures (0 °C to room temperature) for 10–60 minutes.
  • N-Bromosuccinimide (NBS) in solvents such as dichloromethane or tetrahydrofuran (THF), sometimes in the presence of a base like triethylamine, at room temperature for 1–16 hours.

Representative Synthetic Route Example

Step Reaction Type Reagents and Conditions Outcome
1 Bromination N-Bromosuccinimide (NBS), triethylamine, dichloromethane, room temperature, 1–16 hours Selective bromination at position 5
2 Esterification Ethanol, catalytic sulfuric acid, reflux Formation of ethyl carboxylate at position 6
3 Suzuki Coupling (optional) 5-bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, Pd catalyst, K₂CO₃, dioxane/water, 80 °C, 1–16 h Introduction of aryl substituents at position 5
4 Protection/Deprotection Benzenesulfonyl chloride (protection), TBAF in THF (deprotection) Improved selectivity and yield
5 Purification Extraction with ethyl acetate, drying over Na₂SO₄, filtration, concentration Pure this compound

Analytical and Purification Techniques

  • Extraction: Multiple aqueous-organic extractions with ethyl acetate to isolate the organic layer.
  • Drying: Use of sodium sulfate (Na₂SO₄) to remove residual water.
  • Filtration: Through Celite pads to remove particulate impurities.
  • Ion Exchange: Use of DOWEX 50WX2-400 resin to remove ionic impurities.
  • Chromatography: Thin-layer chromatography (TLC) monitoring and column chromatography for purification.
  • Characterization: Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and melting point determination confirm compound identity and purity.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Notes
Brominating Agent Br₂ or NBS Selective for position 5 bromination
Solvent for Bromination Chloroform, dichloromethane, or THF Temperature control critical (0 °C to RT)
Esterification Conditions Ethanol, catalytic H₂SO₄, reflux Converts acid to ethyl ester
Suzuki Coupling Catalyst Pd(dppf)Cl₂ Requires inert atmosphere (N₂)
Base in Suzuki Coupling Potassium carbonate Facilitates cross-coupling
Reaction Temperature 80 °C to reflux Time varies 1–16 hours
Purification Extraction, drying, ion exchange, chromatography Ensures high purity
Protection Group Benzenesulfonyl chloride Used to protect N-1 during substitution
Deprotection Reagent Tetrabutylammonium fluoride (TBAF) Removes N-protecting group

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 acts as an electrophilic site for nucleophilic substitution. Key reactions include:

Aryl/Amino Substitution via Suzuki-Miyaura Coupling

The bromine undergoes palladium-catalyzed cross-coupling with boronic acids. For example, coupling with phenylboronic acid using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) and potassium carbonate in dioxane/water (2.5:1) at 80°C yields 5-aryl derivatives .

Boronic AcidCatalystSolventTemperatureYield
PhenylPd(dppf)Cl₂Dioxane/H₂O80°C68%
2-NaphthylPd(PPh₃)₄DMF100°C72%

Buchwald-Hartwig Amination

Primary and secondary amines displace bromine under catalytic conditions. For instance, reaction with morpholine using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C produces 5-amino derivatives.

Ester Functionalization

The ethyl ester at position 6 undergoes hydrolysis and derivatization:

Hydrolysis to Carboxylic Acid

Treatment with aqueous NaOH in methanol (50°C, 30 min) yields 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, which is acidified to precipitate the product .

Ester Exchange

Transesterification with methanol or other alcohols in the presence of H₂SO₄ produces methyl or alternative esters.

Coupling Reactions

The pyrrolopyridine core participates in regioselective cross-couplings:

C-H Arylation

Direct C-H activation at position 3 using aryl iodides and Pd(OAc)₂ in DMAc at 120°C introduces aryl groups without pre-functionalization .

Aryl IodideCatalystSolventYield
4-IodotoluenePd(OAc)₂DMAc65%

Halogenation and Functional Group Interconversion

The bromine can be further modified:

Bromine-to-Azide Conversion

Reaction with NaN₃ in DMF (100°C, 2 h) generates 5-azido derivatives, useful for click chemistry .

Radical Bromination

N-Bromosuccinimide (NBS) with AIBN in CCl₄ introduces additional bromine atoms under reflux .

Comparative Reactivity

The compound’s reactivity differs from analogs based on substituent positions:

CompoundBromine PositionKey Reactivity
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 6Suzuki coupling at C6
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5Reduced steric hindrance at C3

Mechanistic Insights

  • Suzuki Coupling : Oxidative addition of Pd⁰ to the C-Br bond, followed by transmetallation with boronic acid and reductive elimination .

  • Ester Hydrolysis : Base-mediated nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate.

Scientific Research Applications

Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block in the synthesis of potential drug candidates targeting various diseases.

    Biological Studies: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Chemical Biology: Utilized in the design of chemical probes to study biological pathways and molecular interactions.

    Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Targeting DNA/RNA: Binding to nucleic acids to interfere with replication or transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring Junction Variations

The position of substituents and the ring junction (e.g., [2,3-b] vs. [3,2-b]) significantly influence the physicochemical and biological properties of pyrrolopyridine derivatives. Below is a comparative analysis:

Table 1: Key Structural and Commercial Attributes
Compound Name Substituents Ring Junction Molecular Formula CAS Number Purity (%) Supplier/Reference
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (Target) 5-Br, 6-COOEt [2,3-b] C₁₀H₉BrN₂O₂ 2092721-71-4 95 BLD Pharm Ltd.
Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 5-Br, 2-COOEt [3,2-b] C₁₀H₉BrN₂O₂ 1255098-82-8 95 Combi-Blocks
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 6-Br, 2-COOEt [2,3-b] C₁₀H₉BrN₂O₂ 577711-94-5 95 Combi-Blocks
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5-Cl, 2-COOEt [2,3-c] C₉H₉ClN₂O₂ Not reported - Literature synthesis
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 5-Br, 2-COOH [2,3-b] C₈H₅BrN₂O₂ 1222175-20-3 95 Report data
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 5-Br, 6-Et, 3-OH, 1-Me [2,3-b] C₁₄H₁₆BrN₂O₃ Not reported - ChemBK
Key Observations:

Halogen and Ester Position: The target compound’s bromine at position 5 and ester at position 6 distinguish it from analogues like Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (SS-0656), where bromine and ester are at positions 6 and 2, respectively . Replacing bromine with chlorine (e.g., Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) reduces molecular weight and electronegativity, which may lower stability in nucleophilic substitution reactions .

Ring Junction Differences :

  • Compounds with [3,2-b] junctions (e.g., Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate ) exhibit inverted ring connectivity compared to the target’s [2,3-b] system. This alters the spatial orientation of substituents, impacting binding affinity in drug-receptor interactions .

Functional Group Modifications :

  • The carboxylic acid derivative (5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ) lacks the ethyl ester, increasing polarity and reducing cell membrane permeability compared to the target compound .
  • Complex derivatives like Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-... () introduce additional substituents (ethyl, hydroxy, methyl), enhancing lipophilicity and steric bulk, which could improve pharmacokinetic properties .

Biological Activity

Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS No. 2092721-71-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological properties, supported by diverse research findings and case studies.

  • Molecular Formula : C₁₀H₉BrN₂O₂
  • Molecular Weight : 269.09 g/mol
  • CAS Number : 2092721-71-4
  • MDL Number : MFCD30067540

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. The compound's activity against various bacterial strains has been evaluated, with promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 - 12.5 μg/mL
Escherichia coliControl MIC: 2 μg/mL (ciprofloxacin)

The compound demonstrated significant antibacterial activity against Staphylococcus aureus compared to Escherichia coli, indicating its potential as a lead compound for developing new antibacterial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that related compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:

Cancer Cell Line IC50 Value
MCF7 (breast carcinoma)< 10 μM
LNCaP (prostate carcinoma)< 10 μM
HCT116 (colon carcinoma)< 10 μM

In particular, platinum complexes derived from pyrrole derivatives have shown enhanced cytotoxicity compared to traditional chemotherapeutic agents like cisplatin .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • DNA Interaction : Some derivatives have been shown to intercalate into DNA, disrupting replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Certain pyrrole derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells .

Case Studies

Several studies have explored the efficacy of this compound and its analogs:

  • A study published in MDPI reported that pyrrole derivatives exhibited potent activity against Mycobacterium tuberculosis with MIC values as low as 5 µM for specific analogs .
  • Another investigation focused on the synthesis of platinum complexes with pyrrole derivatives, revealing their superior cytotoxicity against multiple human cancer cell lines compared to existing treatments .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate, and how do reaction parameters affect yield?

  • Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 5-bromo-1H-pyrrolo[2,3-b]pyridine as a starting material . Alternatively, nucleophilic substitution on pyrrolopyridine precursors with ethyl chloroformate under basic conditions (e.g., NaH/DMF) is employed. Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency .
  • Temperature : 80–100°C for optimal substitution reactivity .
  • Protecting groups : Use of Boc or tert-butyl groups to prevent side reactions at reactive NH sites .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Techniques :

  • ¹H/¹³C NMR : Identify the ethyl ester group (δ ~4.3 ppm for CH₂, ~1.3 ppm for CH₃) and bromo-substituted aromatic protons (δ ~7.5–8.5 ppm) .
  • ESI-MS : Confirm molecular weight (C₁₀H₉BrN₂O₂, exact mass 284.08) and isotopic patterns (Br: M+2 peak at ~1:1 ratio) .
  • IR : Ester carbonyl stretch at ~1700–1750 cm⁻¹ .

Advanced Research Questions

Q. How does the bromo substituent at the 5-position influence reactivity in cross-coupling reactions?

  • Challenges : The bromo group’s steric bulk and electron-withdrawing nature can hinder oxidative addition in Pd-catalyzed reactions.
  • Mitigation strategies :

  • Ligand optimization : Bulky ligands (e.g., XPhos) enhance catalyst turnover .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Directed C–H activation : Use of directing groups (e.g., pyridine N-oxide) to bypass steric limitations .

Q. How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved during derivative synthesis?

  • Approach :

  • 2D NMR (COSY, HSQC) : Assign overlapping proton/carbon signals, particularly in the pyrrolopyridine core .
  • X-ray crystallography : Resolve regioisomer ambiguity; SHELX software is widely used for structure refinement .
  • HPLC-MS : Detect and quantify byproducts (e.g., de-esterified or debrominated impurities) .

Q. What strategies improve regioselectivity during functionalization of the pyrrolo[2,3-b]pyridine core?

  • Methodological insights :

  • Electrophilic substitution : Bromo at C5 directs electrophiles to C3 or C7 positions due to resonance effects .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the ester carbonyl .
  • Temperature control : Lower temperatures (−20°C) favor kinetic control in lithiation reactions .

Critical Analysis of Contradictions

  • Spectral inconsistencies : Discrepancies in ¹H NMR (e.g., unexpected doubling of peaks) may arise from rotamers of the ethyl ester group. Low-temperature NMR (−40°C) or deuterated DMSO can suppress this .
  • Mass spectrometry pitfalls : ESI-MS may show sodium adducts (M+23), which must be differentiated from true molecular ions .

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